N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H14N4O3S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds have been synthesized for various applications, including the development of new materials and potential therapeutic agents. For example, research has shown the synthesis of heterocyclic skeletons by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides, leading to different cyclic products like benzothiazine and benzotriazocine, indicating the versatility of cyanophenyl-based compounds in synthesizing novel heterocycles with potential applications in material science and pharmacology (Fathalla & Pazdera, 2002).
Antimicrobial Agents
Thiazole derivatives, such as those synthesized from cyanophenyl compounds, have shown promising antimicrobial activity. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and demonstrated significant antimicrobial efficacy against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Research
Compounds related to the requested chemical structure have been evaluated for their anticancer properties. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides reported moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential application of these compounds in cancer therapy (Ravinaik et al., 2021).
Insecticidal Properties
The synthesis of heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis. This indicates the application of these compounds in agriculture for pest management (Fadda et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The specific mode of action would depend on the exact biological activity and the target of this compound.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, some thiazole derivatives have been found to exhibit antioxidant activity by scavenging hydrogen peroxide .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antitumor and cytotoxic activity . The exact effects would depend on the biological activity of this compound.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c22-11-13-1-3-14(4-2-13)17-12-29-21(23-17)24-20(28)15-5-7-16(8-6-15)25-18(26)9-10-19(25)27/h1-8,12H,9-10H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHLIVQHHFZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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